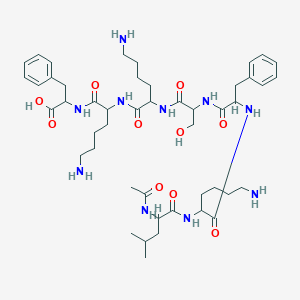

H-Phe-chloromethylketone hcl

Vue d'ensemble

Description

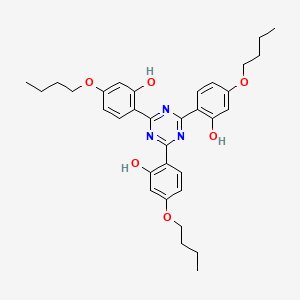

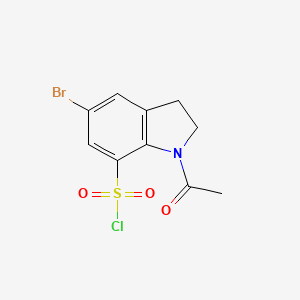

H-Phe-chloromethylketone hydrochloride (H-Phe-CMK HCl) is a widely used reagent in organic synthesis, particularly in the preparation of heterocyclic compounds. It is a versatile reagent, with a wide range of applications in the laboratory. H-Phe-CMK HCl is a colorless to light yellow liquid, with a melting point of -10 °C, and a boiling point of 150-152 °C. It is soluble in most organic solvents, such as ethanol, and is stable under normal conditions.

Applications De Recherche Scientifique

Synthesis and Protease Inhibitor Development

H-Phe-chloromethylketone HCl is instrumental in the synthesis of α-aminoalkyl-α′-chloromethylketone derivatives. The chloromethylation of N-imine-protected amino acid esters, followed by acid hydrolysis, yields these derivatives in good yield without racemization. These compounds serve as useful intermediates for protease inhibitors (Onishi et al., 2001).

Interaction with Human Alpha-Thrombin

The interaction of this compound with human alpha-thrombin has been crystallized and studied to understand its biochemical implications. This has provided insights into the structure of thrombin and its interaction with macromolecular substrates (Bode et al., 1989).

Human Chymase Inhibition

In the study of human chymase, a serine proteinase, the structure of the enzyme complexed with a chloromethylketone inhibitor was analyzed. This has implications for understanding the enzyme's activity and potential pharmaceutical applications (Pereira et al., 1999).

Study of Dipeptide Coordination with Au(III)

The coordination ability of a dipeptide containing chloromethylketone with Au(III) was explored, providing insights into the structural and chemical properties of such complexes (Koleva et al., 2007).

Analysis in Depth-Dose Measurements

Chloromethyl compounds, including those related to this compound, have been utilized in depth-dose measurements in radiation therapy. This involves analyzing changes in pH and electrical conductivity in gels exposed to radiation (Andrews et al., 1957).

Material Selection in Concentrated Hydrochloric Acid

Research has also been conducted on the selection of materials for use in concentrated hydrochloric acid environments. This has implications for industrial processes where chloromethylketones may be present (Mishra et al., 2017).

Toxicity and Environmental Fate of Hexachlorocyclohexane Isomers

The environmental fate and toxicity of hexachlorocyclohexane isomers, which are structurally related to chloromethylketones, have been studied. This research is significant for environmental science and public health (Willett et al., 1998).

Enzymatic Activity Studies

This compound has been used in studying the enzymatic activities of activated and zymogen forms of human Hageman factor (factor XII), contributing to our understanding of blood coagulation (Silverberg & Kaplan, 1982).

Acidizing of Tight Sandstone and Dolomite Formations

In petroleum engineering, studies have explored the use of hydrochloric acid (HCl) in acidizing tight sandstone and dolomite formations, a process relevant to chloromethylketone applications (Shafiq et al., 2018).

Treatment of Wastewater

Research on the treatment of wastewater using hydrodynamic cavitation combined with other advanced oxidation processes has been conducted, where hydrochloric acid plays a crucial role (Kumar et al., 2018).

Safety and Hazards

While specific safety and hazard information for H-Phe-chloromethylketone hcl is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing a chemical-resistant apron, chemical-resistant gloves, and chemical splash goggles at all times when handling chemicals to protect your eyes and skin .

Mécanisme D'action

Target of Action

H-Phe-chloromethylketone HCl, also known as Phe-CMK, is primarily an inhibitor of Gramicidin S Synthetase 2 . This enzyme plays a crucial role in the biosynthesis of the cyclic peptide antibiotic, Gramicidin S.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the biosynthesis of Gramicidin S . By inhibiting Gramicidin S Synthetase 2, the compound disrupts the production of Gramicidin S, a potent antibiotic against a broad spectrum of bacteria. The downstream effects of this inhibition could include a decrease in the production of Gramicidin S and potential changes in bacterial growth and survival.

Analyse Biochimique

Biochemical Properties

H-Phe-chloromethylketone hydrochloride is known to interact with various enzymes and proteins

Cellular Effects

It is known that chloride ions play a role in bodily and cellular functions

Molecular Mechanism

It is known that chloromethylation of benzene with formaldehyde and HCl occurs

Propriétés

IUPAC Name |

(3S)-3-amino-1-chloro-4-phenylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNJXAGVYFIVJM-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34351-19-4 | |

| Record name | 2-Butanone, 3-amino-1-chloro-4-phenyl-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34351-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine](/img/structure/B3028742.png)

![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)

![[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;dichlororuthenium;N-methylmethanamine;hydrochloride](/img/structure/B3028754.png)